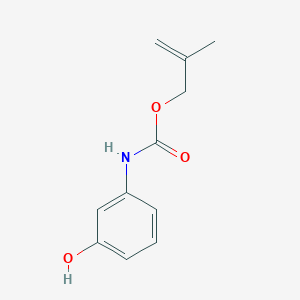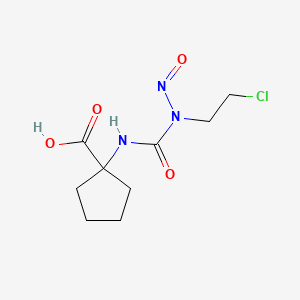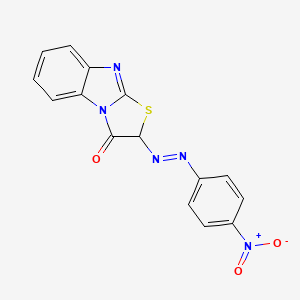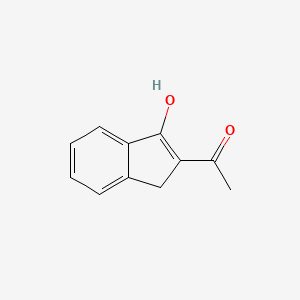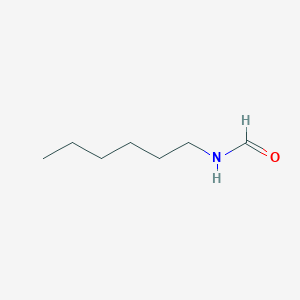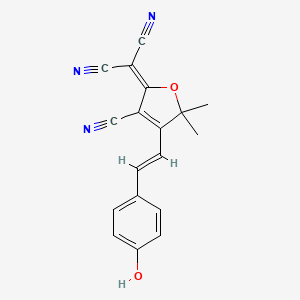
3-Acetyl-5-(trifluoromethyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-5-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic compound that contains a pyridine ring substituted with an acetyl group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-(trifluoromethyl)pyridin-2(1H)-one typically involves the introduction of the acetyl and trifluoromethyl groups onto a pyridine ring. One common method is the Friedel-Crafts acylation of a trifluoromethyl-substituted pyridine with an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-5-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3-Carboxy-5-(trifluoromethyl)pyridin-2(1H)-one.
Reduction: 3-(1-Hydroxyethyl)-5-(trifluoromethyl)pyridin-2(1H)-one.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions due to its unique structure.
Medicine: Potential use in drug discovery for its biological activity.
Industry: As a building block for the synthesis of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-5-(trifluoromethyl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
3-Acetylpyridine: Lacks the trifluoromethyl group, making it less lipophilic.
5-(Trifluoromethyl)pyridin-2(1H)-one:
Uniqueness
3-Acetyl-5-(trifluoromethyl)pyridin-2(1H)-one is unique due to the presence of both the acetyl and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination can enhance its reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C8H6F3NO2 |
|---|---|
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
3-acetyl-5-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C8H6F3NO2/c1-4(13)6-2-5(8(9,10)11)3-12-7(6)14/h2-3H,1H3,(H,12,14) |
Clave InChI |
FRROHNBUMNNXGD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CNC1=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



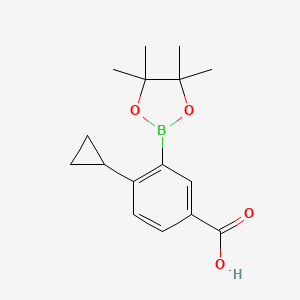
![2-Methoxy-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12813204.png)

